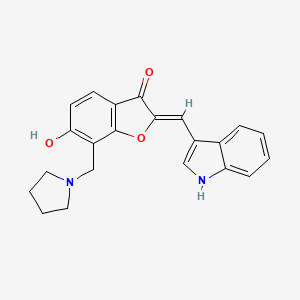

(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various functional groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with a benzofuran derivative under basic conditions to form the methylene bridge. The hydroxyl and pyrrolidinyl groups are introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

Reduction: The methylene bridge can be reduced to a single bond using hydrogenation techniques.

Substitution: The indole and pyrrolidinyl groups can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a fully saturated benzofuran derivative.

Substitution: Formation of various halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be used to study the interactions between small molecules and biological macromolecules. Its indole moiety is particularly interesting for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mecanismo De Acción

The mechanism of action of (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates of enzymes, allowing the compound to inhibit or activate enzymatic activity. The benzofuran core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxybenzofuran-3(2H)-one

- (Z)-2-((1H-indol-3-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Uniqueness

Compared to similar compounds, (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is unique due to the presence of both the hydroxyl and pyrrolidinyl groups. These functional groups enhance its reactivity and potential interactions with biological targets, making it a more versatile compound for various applications.

Actividad Biológica

The compound (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one has garnered attention in recent pharmacological studies due to its notable biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure features a benzofuran core with an indole moiety and a pyrrolidine side group, which contributes to its unique pharmacological profile. The synthesis typically involves multi-step organic reactions, including condensation and functional group modifications to yield the desired product with high purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, showing low nanomolar potency in inhibiting cell proliferation. In vitro assays revealed that the compound effectively induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.3 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 0.5 | Inhibition of NF-kB signaling |

| A549 (Lung) | 0.4 | ROS generation leading to oxidative stress |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In models of neurodegenerative diseases, it demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. This inhibition suggests potential applications in treating cognitive decline associated with neurodegeneration.

Case Study: Neuroprotection in Scopolamine-Induced Memory Impairment

In a controlled study involving scopolamine-induced memory impairment in rodents, administration of the compound resulted in significant improvements in cognitive function as assessed by behavioral tests. The mechanism was attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression and neurodegeneration. The compound shows strong binding affinity for the colchicine-binding site on tubulin, which is crucial for disrupting microtubule dynamics in cancer cells.

Table 2: Binding Affinities of this compound

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Tubulin | -9.5 |

| AChE | -8.7 |

| BuChE | -8.3 |

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c25-19-8-7-16-21(26)20(11-14-12-23-18-6-2-1-5-15(14)18)27-22(16)17(19)13-24-9-3-4-10-24/h1-2,5-8,11-12,23,25H,3-4,9-10,13H2/b20-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGLJQQLRSXMGA-JAIQZWGSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.